Trimeprazine sulfoxide
Overview
Description
Trimeprazine sulfoxide is a derivative of trimeprazine, a phenothiazine compound commonly used as an antihistamine and sedative. This compound is known for its pharmacological properties, including its ability to act as an antihistamine, sedative, and antiemetic. It is often used in medical and scientific research due to its unique chemical properties and effects.
Mechanism of Action
Target of Action
Trimeprazine Sulfoxide, also known as Alimemazine, is a tricyclic antihistamine . Its primary targets are histamine H1 receptors (H1R) and other G protein-coupled receptors (GPCRs), some of which are expressed on human islets .
Mode of Action
This compound competes with free histamine for binding at histamine H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
This compound’s action on histamine H1 receptors affects the biochemical pathways related to allergic reactions and immune responses . It also promotes the phosphorylation of the cAMP response element-binding protein (CREB) and increases the concentration of Insulin receptor substrate 2 (IRS2) in islets .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of itching and urticaria (some allergic skin reactions) . It also acts as a sedative and an anti-emetic (anti-nausea) . In addition, this compound increases IRS2 in human islets and promotes pancreatic β cell growth and function .
Biochemical Analysis
Biochemical Properties
Trimeprazine sulfoxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to histamine H1 receptors, thereby inhibiting the effects of histamine in allergic reactions . Additionally, this compound interacts with G-protein coupled receptors (GPCRs) and influences downstream signaling pathways . These interactions help in reducing symptoms such as itching and inflammation.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to increase insulin receptor substrate 2 (IRS2) in human pancreatic islets, promoting β cell growth and function . This compound also influences cell signaling pathways, such as the cAMP response element-binding protein (CREB) phosphorylation pathway, which is crucial for gene expression and cellular metabolism . By modulating these pathways, this compound can enhance glucose tolerance and reduce the progression of diabetes in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1 receptors and competing with free histamine for binding sites . This antagonistic action reduces the negative symptoms caused by histamine binding. Additionally, this compound promotes CREB phosphorylation, which increases IRS2 concentration in pancreatic islets . This leads to enhanced β cell replication, function, and glucose tolerance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life of approximately 4.78 hours . Over extended periods, this compound has been observed to maintain its efficacy in reducing allergic reactions and promoting β cell function . Long-term studies are necessary to fully understand its degradation and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces allergic symptoms and promotes β cell function without significant adverse effects . At higher doses, this compound may cause toxic effects, such as sedation and cardiovascular issues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation, catalyzed by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which are further processed and excreted from the body. Understanding these pathways is essential for optimizing the therapeutic use of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . This property is crucial for its efficacy in treating allergic reactions and other conditions.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors and other GPCRs . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimeprazine sulfoxide can be synthesized through the oxidation of trimeprazine. One common method involves the use of hydrogen peroxide as an oxidizing agent. The reaction typically takes place in an acidic medium, such as dilute hydrochloric acid, and is conducted at elevated temperatures around 60°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Trimeprazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to trimeprazine sulfone.
Reduction: Reduction reactions can revert this compound back to trimeprazine.
Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Trimeprazine sulfone.
Reduction: Trimeprazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trimeprazine sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of chromatographic methods.
Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Investigated for its pharmacological effects, including its antihistamine and sedative properties.
Industry: Used in the development of new pharmaceutical formulations and as a precursor in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
Hydroxyzine: Another antihistamine with sedative properties.
Diphenhydramine: Commonly used antihistamine and sedative.
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
Trimeprazine sulfoxide is unique due to its specific chemical structure, which allows it to act as both an antihistamine and a sedative. Unlike chlorpromazine, which is primarily used as an antipsychotic, this compound is not used for antipsychotic purposes. Its dual action as an antihistamine and sedative makes it particularly useful in treating conditions that involve both allergic reactions and the need for sedation .
Properties
IUPAC Name |
N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLXDYORQZVLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905702 | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10071-07-5 | |
Record name | Trimeprazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010071075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMEPRAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMU3524MW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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